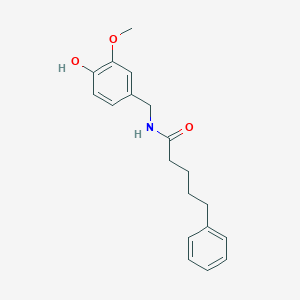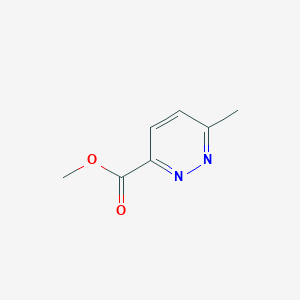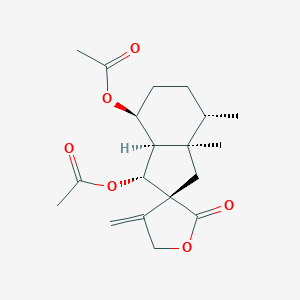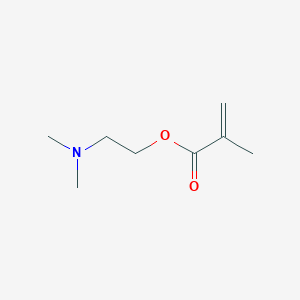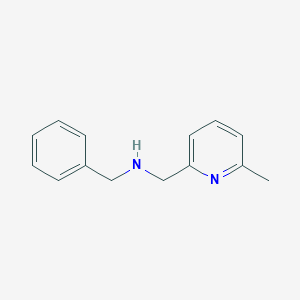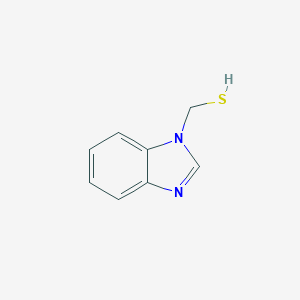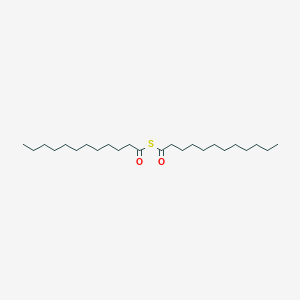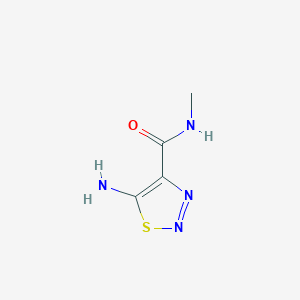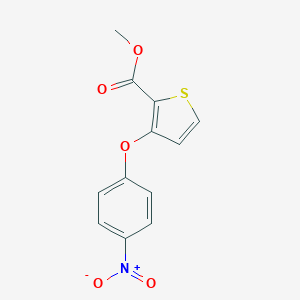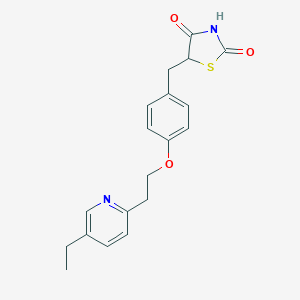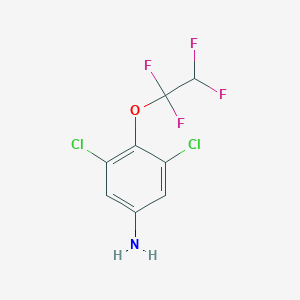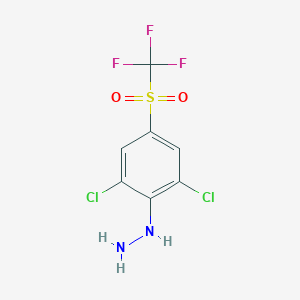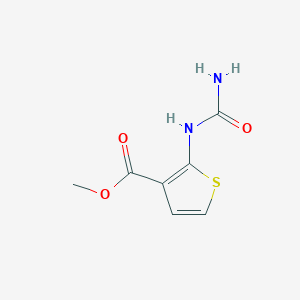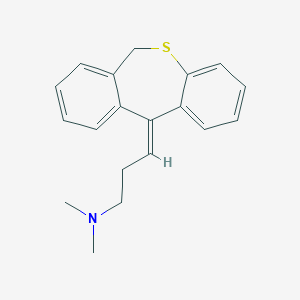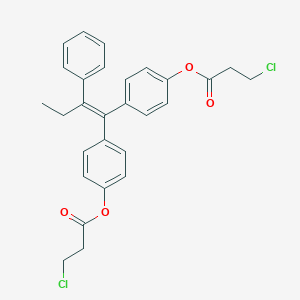
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene, commonly known as CPPOB, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPOB belongs to the class of stilbene derivatives and has a unique molecular structure that makes it a promising candidate for use in medicinal chemistry, materials science, and other related areas.
Wirkmechanismus
The mechanism of action of CPPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CPPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPPOB can induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
CPPOB has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, CPPOB has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels form. Additionally, CPPOB has been shown to exhibit anti-inflammatory properties in certain cell types, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPPOB in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic materials. Additionally, CPPOB has been shown to exhibit potent anti-cancer properties, which may have potential applications in the development of new cancer treatments.
However, one limitation of using CPPOB in lab experiments is its relatively complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of CPPOB is not fully understood, which may limit its potential applications in certain fields of scientific research.
Zukünftige Richtungen
There are several future directions for research involving CPPOB. One potential area of research is the development of new cancer treatments based on the anti-cancer properties of CPPOB. Additionally, CPPOB may have potential applications in the development of new materials with unique properties, such as organic electronics.
Another area of future research is the elucidation of the mechanism of action of CPPOB, which may lead to a better understanding of its biochemical and physiological effects. This, in turn, may lead to the development of new treatments for a range of diseases and disorders.
Synthesemethoden
The synthesis of CPPOB involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing CPPOB involves the reaction of 4-(3-chloropropionyloxy)phenylboronic acid with 1,1-dibromo-2-phenylbutane in the presence of a palladium catalyst. This reaction leads to the formation of CPPOB as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
CPPOB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPPOB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, CPPOB has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
In materials science, CPPOB has been used as a building block for the synthesis of various organic materials with unique properties. For example, CPPOB has been used as a precursor for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells and light-emitting diodes.
Eigenschaften
CAS-Nummer |
110008-58-7 |
|---|---|
Produktname |
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
Molekularformel |
C28H26Cl2O4 |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
[4-[1-[4-(3-chloropropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
InChI-Schlüssel |
MMPVLYZMHSBLKY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
Andere CAS-Nummern |
110008-58-7 |
Synonyme |
1,1-BCPPBE 1,1-bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



